2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide
Description
This compound is a benzimidazole-based acetamide derivative characterized by a 1-benzyl-substituted benzimidazole core linked via a sulfanyl group to an acetamide scaffold. The acetamide moiety is further functionalized with a (Z)-configured furan-2-yl ethylideneamino group. The full IUPAC name is 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide (abbreviated here as Compound A) . Its structure combines a benzimidazole ring (known for antimicrobial and anticancer properties) with a furan-derived Schiff base, which may enhance bioactivity through improved electronic or steric interactions .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-16(20-12-7-13-28-20)24-25-21(27)15-29-22-23-18-10-5-6-11-19(18)26(22)14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,25,27)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQWDZJGIGVGY-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Schiff Base Formation: The final step involves the condensation of the thioether derivative with a furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzimidazole core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may exhibit antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It may serve as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of Compound A are summarized below, highlighting variations in substituents and biological activities:
Key Structural and Functional Differences
Benzimidazole Core Modifications: Compound A and W1 share a benzimidazole core, but W1 incorporates a 2,4-dinitrophenyl group, which enhances electron-withdrawing effects and may improve antimicrobial activity . Compound B () replaces the benzyl group with a 2-chlorobenzyl substituent, introducing halogen-based hydrophobicity and steric bulk, which could alter target binding .
Acetamide Side Chain Variations: Compound A’s furan-2-yl ethylideneamino group introduces a planar, conjugated system that may facilitate π-π stacking with biological targets. The (Z)-configuration could influence stereoselective interactions . SirReal2 () replaces the acetamide with a thiazole ring and naphthalene group, shifting its mechanism to SIRT2 inhibition, a target in neurodegenerative diseases . Compound C () substitutes the furan with a pyridine ring, altering electronic properties (basic nitrogen vs. furan oxygen) and predicted collision cross-section values (192.1 Ų for [M+H]+ vs. Compound A’s unreported data) .
Biological Activity Profiles :
- W1 demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to its nitro groups disrupting microbial redox systems .
- SirReal2’s SIRT2 inhibition (IC₅₀ = 0.21 µM) highlights the impact of thiazole and naphthalene moieties on enzyme targeting, a feature absent in Compound A .
- Compound C’s pyridine substituent may enhance metabolic stability compared to furan, as pyridine is less prone to oxidative degradation .
Physicochemical and Computational Comparisons
- Collision Cross-Section (CCS) : Compound C’s adducts show CCS values ranging from 192.1 Ų ([M+H]+) to 207.0 Ų ([M+Na]+), suggesting moderate molecular size and polarity . Similar data for Compound A is lacking but could be predicted using analogous methods.
- Synthetic Routes : Both Compound A and W1 are synthesized via nucleophilic substitution reactions between benzimidazole-thiols and chloroacetamide intermediates, followed by Schiff base formation .
- Crystallography : Structural data for benzimidazole derivatives (e.g., W1) are often resolved using SHELXL, a program optimized for small-molecule refinement .
Biological Activity
The compound 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 398.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole core is known to modulate enzyme activity, which can influence several biochemical pathways relevant to disease processes.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 8–32 mg/mL .
Anticancer Potential
Studies have indicated that benzimidazole derivatives possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .
Antioxidant Effects
The antioxidant capacity of benzimidazole derivatives has also been studied. For example, similar compounds have been shown to influence oxidative stress markers in animal models, suggesting a protective role against oxidative damage .
Research Findings
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
